p-Anisidine

Description

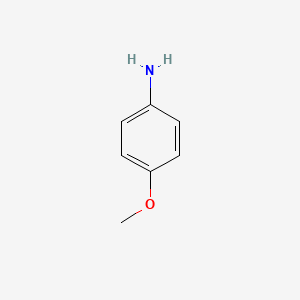

This compound is a substituted aniline that is aniline in which the hydrogen para to the amino group has been replaced by a methoxy group. It is used as a reagent for the detection of oxidation products such as aldehydes and ketones in fats and oils. It has a role as a reagent and a genotoxin. It is a member of methoxybenzenes, a substituted aniline and a primary amino compound.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAAPTBBJKJZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO, Array | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20265-97-8 (hydrochloride) | |

| Record name | p-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7024532 | |

| Record name | 4-Methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-anisidine appears as brown crystals or dark brown solid. Characteristic amine odor. (NTP, 1992), Yellow to brown, crystalline solid with an amine-like odor; [NIOSH], Solid, COLOURLESS-TO-BROWN CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow to brown, crystalline solid with an amine-like odor. | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

469 °F at 760 mmHg (NTP, 1992), 243 °C, 243.00 °C. @ 760.00 mm Hg, 475 °F | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Anisidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

41 °F (NTP, 1992), 5 °C, 122 °C (251.6 °F) (closed cup), 122 °C | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in acetone, benzene; very soluble in ether, ethanol, In water, 2.10X10+4 mg/L at 20 °C, 21 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), Moderate | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Anisidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.071 at 135 °F (NTP, 1992) - Denser than water; will sink, 1.071 at 57 °C/4 °C, 1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.07 | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.28 (Air = 1), Relative vapor density (air = 1): 4.3 | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F (NTP, 1992), 0.03 [mmHg], 3.0X10-2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 2, (77 °F): 0.006 mmHg | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White solid, Fused crystalline mass, Crystals, plates from aqueous solution, Yellow to brown, crystalline solid | |

CAS No. |

104-94-9, 29191-52-4 | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575917SNR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BZ532910.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

135 °F (NTP, 1992), 57.2 °C, 57 °C, 135 °F | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Anisidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

p-Anisidine chemical structure and properties

An In-Depth Technical Guide to p-Anisidine: Structure, Properties, and Applications

Introduction

This compound (IUPAC name: 4-methoxyaniline) is an aromatic organic compound that serves as a cornerstone intermediate in numerous industrial syntheses.[1][2] Structurally, it is an aniline derivative where a methoxy group (-OCH₃) is substituted at the para-position of the benzene ring relative to the amino group (-NH₂).[3] This substitution pattern critically influences its chemical reactivity and physical properties, making it a versatile building block.

Primarily recognized for its role in the manufacturing of azo dyes and pigments, this compound's utility extends into the pharmaceutical sector for synthesizing anti-inflammatory and antipyretic drugs, and into analytical chemistry as a reagent for determining oxidative rancidity in fats and oils.[1][4][5] Commercial samples typically appear as white to grey-brown crystalline solids, a discoloration that arises from air oxidation.[2][6] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, core reactivity, industrial applications, and essential safety and handling protocols for laboratory and industrial professionals.

Chemical Identity and Structure

This compound is one of three isomers of methoxy-containing anilines.[2] The para-substitution imparts a specific symmetry and electronic distribution that dictates its chemical behavior. The electron-donating nature of the methoxy group enhances the electron density of the benzene ring, particularly at the ortho positions relative to the amino group, making it highly susceptible to electrophilic substitution.

Caption: Chemical structure of this compound (4-methoxyaniline).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 4-methoxyaniline | [3] |

| CAS Number | 104-94-9 | [3][4][7] |

| Molecular Formula | C₇H₉NO | [3][7] |

| Molecular Weight | 123.15 g/mol | [1][3][7] |

| InChIKey | BHAAPTBBJKJZER-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC1=CC=C(C=C1)N | [3] |

| EC Number | 203-254-2 | [3] |

| UN Number | 2431 |[3] |

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, defining its behavior in various solvents and reaction conditions. It presents as a crystalline solid, with color ranging from white or pale yellow to brown, which darkens upon storage or exposure to air.[2][3][6]

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to grey-brown crystalline solid | [2][3][6] |

| Odor | Characteristic amine, fishy | [2][3] |

| Melting Point | 56-59 °C | [2][8][9] |

| Boiling Point | 243 °C at 760 mmHg | [2][8][10] |

| Density | 1.071 g/cm³ at 57 °C | [2][10] |

| Water Solubility | Sparingly soluble; 21 g/L at 20 °C | [2][8][11] |

| Solubility in other solvents | Soluble in ethanol, diethyl ether, acetone, benzene | [2][12][13] |

| Vapor Pressure | < 0.1 mmHg at 20 °C | [8][10] |

| pKa | 5.36 | [3][8] |

| LogP (Octanol/Water) | 0.95 | [3][8] |

| Flash Point | 122 °C (closed cup) | [8][14] |

| Autoignition Temperature | 515 °C |[15] |

The moderate solubility in water is attributed to the presence of the polar amino group capable of hydrogen bonding, though this is counteracted by the largely nonpolar aromatic ring.[13] Its basicity, indicated by a pKa of 5.36, is characteristic of an aromatic amine, allowing it to form salts with acids, which can enhance its solubility in acidic aqueous solutions.[1][3][13]

Synthesis and Manufacturing

The primary industrial route for synthesizing this compound is through the reduction of its corresponding nitro compound, 4-nitroanisole.[2] This transformation can be achieved through several methods, each with distinct advantages and environmental considerations.

Traditional Reduction Methods

Historically, the reduction was performed using iron powder in an acidic medium or with sodium sulfide.[16][17] While effective, these methods generate significant amounts of iron oxide sludge or sulfur-containing waste, posing considerable environmental challenges.[16][17]

Catalytic Hydrogenation

Modern manufacturing heavily favors liquid-phase catalytic hydrogenation due to its high yield, cleaner process, and minimal waste generation.[16][17] This process involves reacting 4-nitroanisole with hydrogen gas under pressure in the presence of a metal catalyst.

Caption: Catalytic hydrogenation of p-nitroanisole to synthesize this compound.

Exemplary Protocol: Laboratory-Scale Catalytic Hydrogenation The following protocol is a conceptual representation based on typical laboratory procedures for catalytic hydrogenation.[17][18]

-

Reactor Setup: A high-pressure autoclave reactor is charged with p-nitroanisole and a suitable solvent (e.g., THF or ethanol).[17]

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Raney-Nickel or a more advanced catalyst like Raney-RuNiC, is added to the mixture.[17] A composite catalyst with active metals like Ni, Co, or Cu on a carrier may also be used.[18]

-

Reaction Conditions: The reactor is sealed and purged with an inert gas before being pressurized with hydrogen gas (typically 0.3-4.0 MPa). The mixture is heated (typically 80-150 °C) and stirred vigorously to ensure efficient mass transfer.[17][18]

-

Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by periodic sampling and analysis via Gas Chromatography (GC).

-

Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound can be purified by distillation or recrystallization to yield a high-purity product.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the amino (-NH₂) and methoxy (-OCH₃) groups. The amino group allows for reactions typical of primary aromatic amines, such as acylation, alkylation, and, most importantly, diazotization.

Diazotization

Diazotization is a cornerstone reaction of this compound, converting the primary amino group into a diazonium salt (-N₂⁺). This reaction is fundamental to its use in the dye industry.[19] The resulting p-methoxybenzenediazonium salt is a versatile intermediate that readily undergoes coupling reactions with electron-rich compounds (like naphthols or other anilines) to form intensely colored azo compounds.[19]

Caption: Workflow for the diazotization of this compound and subsequent azo coupling.

Protocol: Diazotization and Azo Coupling This generalized protocol illustrates the formation of an azo dye.

-

Dissolution: this compound is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0–5 °C in an ice bath.

-

Diazotization: A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the this compound solution while maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

-

Coupling: In a separate vessel, a coupling component (e.g., 3-Hydroxy-2-naphthoic acid) is dissolved in an alkaline solution.[20]

-

Dye Formation: The cold diazonium salt solution is slowly added to the coupling component solution. An intensely colored azo dye precipitates and can be collected by filtration.

Industrial and Laboratory Applications

This compound is a chemical of significant industrial importance due to its versatile reactivity.

-

Dye and Pigment Intermediate: This is the largest application of this compound. It is a crucial precursor for a wide range of "ice dyes" and other azo dyes, such as Acid Red GP, Direct Blue VB, and Disperse Blue 79.[1][19][20] Its derivatives are used to produce colors like maroon and blue salt VB.[19]

-

Pharmaceutical Synthesis: Derivatives of this compound are used to formulate drugs with anti-inflammatory and antipyretic properties.[1] It is an intermediate in the synthesis of medications like Phenazopyridine (for urinary tract relief) and Bucillamine (an antirheumatic drug).[1]

-

Analytical Chemistry (Anisidine Value): In food science, the this compound value (AV) test is a standard method for measuring the secondary oxidation products (aldehydes and ketones) in fats and oils.[3][5] The reaction of this compound with these oxidation products forms a colored complex, the absorbance of which is measured to quantify the level of rancidity.[5]

-

Organic Synthesis: It serves as a building block for more complex organic molecules and is used in the preparation of liquid crystals.[12][21]

Safety, Toxicology, and Handling

This compound is a hazardous substance that requires strict safety protocols for handling and storage.[11][12]

Toxicological Profile:

-

Acute Effects: Exposure can cause irritation to the skin and eyes.[22] It is toxic if swallowed, inhaled, or absorbed through the skin.[12] A primary concern is its ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headaches, dizziness, and cyanosis (bluish skin).[1][21]

-

Chronic Effects: Prolonged or repeated exposure may also lead to the formation of methaemoglobin and anaemia.[21] The International Agency for Research on Cancer (IARC) has classified it in Group 3, but oral exposure has been linked to urinary bladder cancer in rats.[5][8]

Table 3: Occupational Exposure Limits

| Organization | Limit | Value | Reference(s) |

|---|---|---|---|

| NIOSH (REL) | TWA | 0.5 mg/m³ | [8][11] |

| NIOSH (IDLH) | - | 50 mg/m³ | [8][10][11] |

| OSHA (PEL) | TWA | 0.5 mg/m³ | [8][11] |

| ACGIH (TLV) | TWA | 0.1 ppm | [8][11] |

(TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health)

Handling and Storage Protocol:

-

Ventilation: Work with this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For scenarios with high dust potential, respiratory protection is necessary.[23]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container should be tightly closed.[8][11] It is hygroscopic and may darken upon storage, though this does not necessarily indicate a loss of purity.[8] Store below +30°C.[8][11]

-

Spill Response: In case of a spill, isolate the area. For solid spills, avoid generating dust. Collect the material using appropriate tools and place it in a sealed container for disposal.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[11] If inhaled, move to fresh air. If ingested or in case of significant exposure, seek immediate medical attention, as medical observation is indicated for potential methemoglobinemia.[3][21]

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Loba Chemie. (n.d.). This compound. Retrieved from [Link]

-

WorldOfChemicals. (2025, November 7). The Role of this compound in Modern Dye Manufacturing. Retrieved from [Link]

-

ChemBK. (n.d.). Para-Anisidine. Retrieved from [Link]

-

Fanta, P. E., & Tarbell, D. S. (n.d.). This compound, 2-nitro-. Organic Syntheses Procedure. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

S. Amit & Co. (n.d.). Para Anisidine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H9NO). Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Method for preparing this compound through catalytic hydrogenation of p-nitroanisole. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, March 22). This compound. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). enantioselective three-component reaction for the preparation of. Retrieved from [Link]

-

Wikidata. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 104-94-9 [m.chemicalbook.com]

- 6. 104-94-9 CAS | this compound | Laboratory Chemicals | Article No. 01390 [lobachemie.com]

- 7. p-茴香胺 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 104-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Para Anisidine | Cas no 104-94-9 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chembk.com [chembk.com]

- 12. This compound | 104-94-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. This compound for synthesis 104-94-9 [sigmaaldrich.com]

- 15. 3.imimg.com [3.imimg.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. scispace.com [scispace.com]

- 19. nbinno.com [nbinno.com]

- 20. This compound [dyestuffintermediates.com]

- 21. lookchem.com [lookchem.com]

- 22. What is this compound?_Chemicalbook [chemicalbook.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to p-Anisidine: Synthesis, Applications, and Analysis

This guide provides a comprehensive technical overview of this compound (4-methoxyaniline), a critical chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and quality control, this document delves into the compound's core properties, synthesis, significant applications, and essential safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Compound Profile: this compound

This compound, with the systematic IUPAC name 4-methoxyaniline, is an aromatic organic compound featuring an amine group and a methoxy group attached para to each other on a benzene ring.[1] It is a white solid at room temperature, though commercial samples may appear greyish-brown due to air oxidation.[2] Its unique structure makes it a versatile precursor in the synthesis of a wide array of dyes, pharmaceuticals, and other specialty chemicals.

Key Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and industry. The essential data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 104-94-9 | [3] |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | White to light reddish-brown solid | [1][2] |

| Melting Point | 56-59 °C | [2] |

| Boiling Point | 243 °C | [2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, diethyl ether, acetone | [2] |

| Synonyms | 4-Methoxyaniline, 4-Aminoanisole, p-Aminoanisole | [1] |

Synthesis of this compound

The industrial preparation of this compound is primarily achieved through the reduction of its nitro precursor, 4-nitroanisole.[1][2] Modern synthetic chemistry favors catalytic hydrogenation for this process due to its high efficiency and cleaner environmental profile compared to older methods that used reducing agents like iron powder or sodium sulfide, which generated significant waste.[4]

The reaction involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂) using hydrogen gas in the presence of a metal catalyst.

Catalytic Hydrogenation Workflow

The choice of catalyst is critical for achieving high yield and selectivity. While Raney nickel is commonly used, advanced catalysts such as Raney-RuNiC (Ruthenium-Nickel-Carbon) have demonstrated excellent activity and stability, allowing for repeated use with consistent performance.[4]

Caption: Catalytic hydrogenation of 4-nitroanisole to this compound.

Core Applications in Science and Industry

This compound's reactivity makes it a valuable intermediate in several fields.

Quality Control: The Anisidine Value (AV) Test

The most prominent analytical application of this compound is in the determination of the Anisidine Value (AV) , a key metric for assessing the quality of fats and oils.[5] The AV specifically measures secondary oxidation products, such as aldehydes (principally α,β-unsaturated aldehydes), which are responsible for rancid flavors and odors.[5][6] While the Peroxide Value (PV) measures primary oxidation, the AV provides insight into the "oxidative history" of the oil, making it an essential tool for quality assurance.[7]

Causality: The test is based on the reaction between the primary amine of this compound and the carbonyl group of aldehydes present in the oxidized oil. This condensation reaction forms a Schiff base, which is a chromophore that absorbs light, allowing for spectrophotometric quantification.[2][8]

Caption: Reaction mechanism for the Anisidine Value (AV) test.

Experimental Protocol: Determination of Anisidine Value (AOCS Official Method Cd 18-90 / ISO 6885)

This protocol is a self-validating system where absorbance measurements are directly correlated to the concentration of secondary oxidation products.

-

Sample Preparation: Accurately weigh a specified amount of the oil or fat sample and dissolve it in isooctane (2,2,4-trimethylpentane) to create a test solution of known concentration.[9]

-

Absorbance Measurement (A1): Measure the absorbance of the test solution at 350 nm using a spectrophotometer. Use isooctane as the blank. This reading accounts for any background absorbance from the oil itself.[9]

-

Reaction: Pipette 5 mL of the test solution into one test tube and 5 mL of the isooctane solvent into a second (blank) tube. Add 1 mL of the this compound reagent (a solution of this compound in glacial acetic acid) to each tube.[9]

-

Incubation: Stopper the tubes, shake well, and store them in the dark for exactly 10 minutes to allow the reaction to complete.[9]

-

Absorbance Measurement (A2): After the incubation period, measure the absorbance of the test solution against the reagent blank solution at 350 nm.

-

Calculation: The Anisidine Value is calculated using the following formula, which accounts for the sample weight, solvent volume, and the change in absorbance due to the reaction:

-

AV = (1.2 * A2 - A1) / (m)

-

Where:

-

A1 = Absorbance of the fat solution before reaction

-

A2 = Absorbance of the fat solution after reaction

-

m = Mass of the sample in grams

-

-

Intermediate in Dye and Pharmaceutical Synthesis

This compound is a crucial building block in the chemical industry.

-

Dye Manufacturing: It serves as an intermediate for producing a range of azo dyes, ice dyes (e.g., maroon base GP, blue salt VB), and naphthol dyes.[10][11] The synthesis involves a diazotization reaction of the this compound's amine group, followed by coupling with another aromatic compound to create a complex, colorful molecule.[11]

-

Pharmaceuticals: Its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs) with anti-inflammatory and antipyretic effects.[3] For example, it is a precursor in the synthesis of drugs like aceclofenac and phenazopyridine.[3][10]

Analytical Characterization

Beyond its use as a reagent, this compound itself is characterized by standard analytical techniques to ensure purity. Spectroscopic methods are fundamental to its identification. While full spectra are available in databases, typical signatures include:

-

¹H NMR: Distinct peaks corresponding to the methoxy (-OCH₃) protons, the aromatic protons on the benzene ring, and the amine (-NH₂) protons.

-

¹³C NMR: Signals for the unique carbon atoms in the molecule, including the methoxy carbon and the four distinct aromatic carbons.

-

FT-IR: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, and C-O stretching of the methoxy ether group.

Toxicology and Safe Handling

Trustworthiness in practice requires a deep respect for safety. this compound is a toxic compound and a suspected carcinogen, demanding stringent handling protocols.

Toxicological Profile

-

Acute Toxicity: Exposure through inhalation, ingestion, or skin absorption can cause systemic toxicity, with symptoms including headache, dizziness, and cyanosis (bluish skin discoloration).[3] It is a known inducer of methemoglobinemia, a condition where hemoglobin cannot effectively carry oxygen.[3]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified this compound, but its isomer, o-Anisidine, is classified as a Group 2B carcinogen ("possibly carcinogenic to humans").[3][12] Studies on o-Anisidine have shown that its carcinogenicity stems from metabolic activation by cytochrome P450 enzymes in the liver.[13] The resulting metabolites can form DNA adducts, leading to genotoxic damage, primarily targeting the urinary bladder.[12][13] Given the structural similarity, this compound must be handled as a potential carcinogen.

Recommended Safety and Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A lab coat is mandatory to prevent skin contact.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemicals. Do not discharge into drains or the environment.

References

- 1. This compound | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. measurlabs.com [measurlabs.com]

- 6. keydiagnostics.com.au [keydiagnostics.com.au]

- 7. cdrfoodlab.com [cdrfoodlab.com]

- 8. crystal-filtration.com [crystal-filtration.com]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. This compound Market Size, Competitors, Trends & Forecast [researchandmarkets.com]

- 11. nbinno.com [nbinno.com]

- 12. Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)-hydroxylamine with deoxyguanosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a genotoxic mechanism for the carcinogenicity of the environmental pollutant and suspected human carcinogen o-anisidine - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of p-Anisidine in organic solvents

An In-depth Technical Guide to the Solubility of p-Anisidine in Organic Solvents

Abstract

This compound (4-methoxyaniline) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1][2] Its solubility characteristics in various organic solvents are a critical determinant of reaction kinetics, process efficiency, crystallization behavior, and final product purity. This guide provides a comprehensive technical overview of the solubility of this compound, grounded in fundamental physicochemical principles. We will explore the theoretical underpinnings of its dissolution, present qualitative and quantitative solubility data, detail a robust experimental protocol for solubility determination, and discuss the practical implications for laboratory research and industrial drug development.

Introduction to this compound: Physicochemical Profile

This compound is an aromatic amine characterized by a methoxy group (-OCH₃) at the para position of the aniline ring.[3][4] This substitution significantly influences its electronic properties and intermolecular interactions, distinguishing it from unsubstituted aniline.

Key Properties:

-

Molecular Formula: C₇H₉NO[5]

-

Molecular Weight: 123.15 g/mol [3]

-

Appearance: White to brownish crystalline solid with a characteristic amine odor.[3][5]

-

logP (Octanol-Water Partition Coefficient): 0.95, indicating moderate lipophilicity.[3][5]

-

pKa: 5.34 (for the conjugate acid), signifying it is a weak base.[2][5]

The molecule's structure is key to its solubility. It possesses:

-

An amino group (-NH₂) : Capable of both donating and accepting hydrogen bonds.

-

A methoxy group (-OCH₃) : The oxygen atom can act as a hydrogen bond acceptor.

-

An aromatic ring : Contributes to van der Waals forces (specifically, London dispersion forces) and potential for π-π stacking interactions.

This combination of polar, hydrogen-bonding, and nonpolar features results in a versatile and complex solubility profile.

Theoretical Principles of Dissolution

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. The overall change in Gibbs free energy (ΔG_sol) must be negative for spontaneous dissolution to occur, following the equation ΔG_sol = ΔH_sol - TΔS_sol.[7][8]

This process can be conceptually broken down into three steps:

-

Breaking Solute-Solute Interactions (ΔH₁ > 0): Energy is required to overcome the crystal lattice energy of solid this compound.

-

Breaking Solvent-Solvent Interactions (ΔH₂ > 0): Energy is needed to create a cavity in the solvent for the solute molecule.[7]

-

Forming Solute-Solvent Interactions (ΔH₃ < 0): Energy is released when the this compound molecule interacts with the solvent molecules.[7]

The overall enthalpy of solution (ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃) can be either endothermic or exothermic.[7] The solubility is ultimately determined by the balance between the energy required to break existing interactions and the energy released by forming new, favorable ones. The fundamental principle of "like dissolves like" serves as an excellent predictive tool.[9][10]

Below is a diagram illustrating the key intermolecular forces at play when this compound interacts with different classes of organic solvents.

Caption: Intermolecular interactions governing this compound solubility.

Solubility of this compound in Common Organic Solvents

While precise temperature-dependent quantitative data often requires dedicated experimental studies, a robust qualitative and semi-quantitative understanding can be derived from established chemical handbooks and safety data sheets. The solubility is generally high in polar organic solvents and aromatic hydrocarbons, while being limited in water and nonpolar aliphatic solvents.[3][9]

The following table summarizes the known solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent | Solubility Description | Dominant Intermolecular Forces with this compound | Reference(s) |

| Polar Protic | Ethanol | Very Soluble | Hydrogen Bonding (solute-solvent and solvent-solvent), Dipole-Dipole, Dispersion | [3][4][5] |

| Methanol | Freely Soluble | Hydrogen Bonding (solute-solvent and solvent-solvent), Dipole-Dipole, Dispersion | [5][9] | |

| Polar Aprotic | Acetone | Soluble | Hydrogen Bond Accepting, Dipole-Dipole, Dispersion | [3][4] |

| Ethers | Diethyl Ether | Very Soluble | Hydrogen Bond Accepting, Dipole-Dipole, Dispersion | [3][4][5] |

| Aromatic | Benzene | Soluble | Dispersion Forces (including π-π stacking), Weak Dipole-Induced Dipole | [3][4][5] |

| Halogenated | Chloroform | Soluble | Hydrogen Bond Accepting (from -NH₂), Dipole-Dipole, Dispersion | N/A |

| Nonpolar Aliphatic | Hexane | Limited Solubility | Dispersion Forces | [9] |

| Aqueous | Water | Sparingly Soluble | Hydrogen Bonding, Dipole-Dipole | [2][4] |

Analysis of Trends:

-

High Solubility in Alcohols (Ethanol, Methanol): These protic solvents can effectively engage in hydrogen bonding with both the amino and methoxy groups of this compound, leading to strong solute-solvent interactions that readily overcome the solute's crystal lattice energy.[9]

-

Good Solubility in Polar Aprotic Solvents (Acetone, Diethyl Ether): These solvents can accept hydrogen bonds from the -NH₂ group of this compound and engage in favorable dipole-dipole interactions, resulting in good solubility.[3][4]

-

Solubility in Aromatic Solvents (Benzene): The aromatic ring of this compound interacts favorably with benzene via dispersion forces and π-π stacking, leading to significant solubility despite the solvent's nonpolar nature.[3]

-

Limited Solubility in Hexane: The interactions between polar this compound and nonpolar hexane are limited to weak dispersion forces, which are insufficient to overcome the strong solute-solute and solvent-solvent interactions, resulting in poor solubility.[9]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique.[11][12] The core principle is to create a saturated solution at a constant temperature, separate the solid and liquid phases, and then accurately determine the concentration of the solute in the liquid phase.

Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed, inert glass vial (e.g., amber HPLC vial with a PTFE-lined cap).

-

Causality: Using excess solid is critical to ensure that the solution reaches thermodynamic equilibrium and is truly saturated.[10] The sealed vial prevents solvent evaporation, which would alter the concentration.

-

-

Equilibration: Place the vial in a thermostatically controlled environment, such as an orbital shaker incubator or a temperature-controlled water bath. Agitate the mixture at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24-72 hours).

-

Causality: Constant temperature is paramount as solubility is a temperature-dependent property.[12] Sufficient agitation and time are required for the dissolution process to reach equilibrium. Preliminary time-course studies can be run to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible, fine-pore filter (e.g., 0.22 µm PTFE).

-

Causality: This step is the most critical for accuracy. Filtration is a self-validating system that ensures no microscopic solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.[13] Centrifugation followed by careful decantation is an alternative.[13]

-

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of an analytical instrument. Analyze the concentration of this compound using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectrophotometry.

-

Causality: A validated, specific analytical method ensures that the measurement is accurate and precise, and not subject to interference from impurities.[11]

-

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL, mg/L, or mole fraction.

The following workflow diagram illustrates this experimental process.

Caption: Workflow for experimental solubility determination.

Applications in Research and Drug Development

A thorough understanding of this compound's solubility is not merely academic; it has profound practical consequences:

-

Reaction Solvent Selection: In organic synthesis, the solvent must dissolve reactants, including this compound, to ensure a homogeneous reaction medium and facilitate optimal reaction rates.[1]

-

Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols. A good crystallization solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures, maximizing yield upon cooling.

-

Pharmaceutical Formulation: For any this compound-derived active pharmaceutical ingredient (API), solubility in various pharmaceutically acceptable solvents and co-solvents is a key factor in developing stable liquid dosage forms.

-

Analytical Method Development: Choosing the correct diluent for preparing standards and samples for analytical techniques like HPLC requires knowledge of the analyte's solubility to ensure complete dissolution and accurate quantification.

Conclusion

The solubility of this compound is a multifaceted property dictated by its unique molecular structure, which allows for a range of intermolecular interactions from strong hydrogen bonding to weaker dispersion forces. It is highly soluble in polar organic solvents like ethanol and ether, moderately soluble in aromatic hydrocarbons like benzene, and sparingly soluble in water and nonpolar aliphatic solvents. This behavior can be reliably predicted by the "like dissolves like" principle and quantified using standard laboratory protocols such as the isothermal shake-flask method. For scientists in synthetic chemistry and drug development, a comprehensive grasp of these solubility characteristics is indispensable for process optimization, purification, and formulation.

References

-

Title: this compound | C7H9NO | CID 7732 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: LookChem URL: [Link]

-

Title: this compound Source: Wikipedia URL: [Link]

-

Title: this compound - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Physicochemical and Spectroscopic Characterization of Biofield Energy Treated this compound Source: Pharmaceutica Analytica Chimica Acta URL: [Link]

-

Title: Properties of this compound. (source: National Center for Bio- technology Information) Source: ResearchGate URL: [Link]

-

Title: this compound Source: LookChem URL: [Link]

-

Title: How do you determine the solubility of a solid? Source: Quora URL: [Link]

-

Title: Solubility determination of barely aqueous-soluble organic solids. Source: Semantic Scholar URL: [Link]

-

Title: this compound – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

-

Title: Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure Source: ACS Publications URL: [Link]

-

Title: (PDF) Hydrogen bonding interaction of p -anisidine and N -methyl- p -anisidine with p -alkoxybenzoic acids in the bulk and in solution Source: ResearchGate URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? Source: YouTube URL: [Link]

-

Title: Intermolecular Forces Source: University of Calgary URL: [Link]

-

Title: Thermodynamics of the Dissolution Process Source: YouTube (OpenStax Chemistry) URL: [Link]

-

Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]

Sources

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]